molecular formula C10H13NO2 B171823 (+)-2-Isobutyryl-2-azabicyclo[2.2.1]hept-5-en-3-one CAS No. 199395-78-3

(+)-2-Isobutyryl-2-azabicyclo[2.2.1]hept-5-en-3-one

Cat. No. B171823
CAS RN: 199395-78-3
M. Wt: 179.22 g/mol
InChI Key: WKEBXZCAMSSMGE-UHFFFAOYSA-N
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Description

(+)-2-Isobutyryl-2-azabicyclo[2.2.1]hept-5-en-3-one, also known as IBX, is a powerful oxidant and a versatile reagent used in organic synthesis. IBX was first reported by Corey and Suggs in 1975 and has since been widely used in various chemical reactions due to its unique properties.

Mechanism of Action

The mechanism of action of (+)-2-Isobutyryl-2-azabicyclo[2.2.1]hept-5-en-3-one involves the transfer of oxygen atoms to the substrate, leading to the formation of an intermediate that can undergo further reactions. The reaction proceeds through a radical mechanism, with the formation of a nitrogen-centered radical intermediate.
Biochemical and Physiological Effects:
(+)-2-Isobutyryl-2-azabicyclo[2.2.1]hept-5-en-3-one has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be cytotoxic to cancer cells, and has been used in the development of anticancer agents.

Advantages and Limitations for Lab Experiments

The advantages of using (+)-2-Isobutyryl-2-azabicyclo[2.2.1]hept-5-en-3-one in lab experiments include its high selectivity and efficiency in oxidations, as well as its ease of handling and storage. However, (+)-2-Isobutyryl-2-azabicyclo[2.2.1]hept-5-en-3-one can be expensive and may not be readily available in some laboratories. Additionally, (+)-2-Isobutyryl-2-azabicyclo[2.2.1]hept-5-en-3-one can be hazardous and should be handled with care.

Future Directions

There are several future directions for the use of (+)-2-Isobutyryl-2-azabicyclo[2.2.1]hept-5-en-3-one in organic synthesis. One potential area of research is the development of new methods for the synthesis of (+)-2-Isobutyryl-2-azabicyclo[2.2.1]hept-5-en-3-one, which could lead to more efficient and cost-effective production. Another area of research is the development of new applications for (+)-2-Isobutyryl-2-azabicyclo[2.2.1]hept-5-en-3-one in organic synthesis, such as the oxidation of complex natural products or the synthesis of new pharmaceuticals. Additionally, the use of (+)-2-Isobutyryl-2-azabicyclo[2.2.1]hept-5-en-3-one in combination with other reagents or catalysts could lead to the development of new and more efficient chemical reactions.

Scientific Research Applications

(+)-2-Isobutyryl-2-azabicyclo[2.2.1]hept-5-en-3-one has been widely used in organic synthesis as an oxidant for the conversion of alcohols to aldehydes or ketones, and for the oxidation of sulfides to sulfoxides or sulfones. It has also been used in the synthesis of natural products and pharmaceuticals. (+)-2-Isobutyryl-2-azabicyclo[2.2.1]hept-5-en-3-one is a powerful reagent that can selectively oxidize specific functional groups in complex molecules, making it a valuable tool in synthetic chemistry.

properties

CAS RN

199395-78-3

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-(2-methylpropanoyl)-2-azabicyclo[2.2.1]hept-5-en-3-one

InChI

InChI=1S/C10H13NO2/c1-6(2)9(12)11-8-4-3-7(5-8)10(11)13/h3-4,6-8H,5H2,1-2H3

InChI Key

WKEBXZCAMSSMGE-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1C2CC(C1=O)C=C2

Canonical SMILES

CC(C)C(=O)N1C2CC(C1=O)C=C2

synonyms

2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-(2-methyl-1-oxopropyl)-

Origin of Product

United States

Synthesis routes and methods

Procedure details

45.1 g of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one were dissolved in acetonitrile (310 ml) and pyridine (39 ml) under nitrogen. At 10° C., 54.1 g of isobutyryl chloride were added dropwise over the course of 1 h. The reaction was then stirred at room temperature for 5 h. 140 ml of water were added to the mixture, and the acetonitrile was evaporated off in vacuo. The aqueous phase was extracted with 4×120 ml of ethyl acetate. The combined organic phases were washed with 1N HCl (50 ml), saturated NaHCO3 (50 ml) and NaCl (50 ml) solutions, dried with sodium sulphate and completely evaporated. The residue was boiled under reflux in n-hexane (240 ml) with active charcoal. After filtration of the active charcoal, the filtrate was cooled to 0° C. and the title compound was filtered. 54.5 g of product were obtained. The yield was 76%.
Quantity
45.1 g
Type
reactant
Reaction Step One
Quantity
310 mL
Type
solvent
Reaction Step One
Quantity
39 mL
Type
reactant
Reaction Step Two
Quantity
54.1 g
Type
reactant
Reaction Step Three
Name
Quantity
140 mL
Type
reactant
Reaction Step Four
Yield
76%

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